(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid
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Overview
Description
3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position of the indole ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid typically involves the bromination of an indole precursor followed by a series of reactions to introduce the prop-2-enoic acid moiety. One common method involves the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated indole is then subjected to a Heck reaction with an appropriate acrylate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole ring system is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
6-Bromoindole: Lacks the prop-2-enoic acid moiety but shares the brominated indole core.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of the prop-2-enoic acid moiety.
Uniqueness
3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the prop-2-enoic acid moiety. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C11H8BrNO2 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
(E)-3-(6-bromo-1H-indol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-2-1-7-5-9(3-4-11(14)15)13-10(7)6-8/h1-6,13H,(H,14,15)/b4-3+ |
InChI Key |
OISGPYPNLZCPNR-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C=CC(=O)O |
Origin of Product |
United States |
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